L-Phenylalanine (2-13C)

NMR Spectroscopy Structural Biology Protein Dynamics

Site-specific 13C enrichment at the α-carbon is critical for NMR backbone assignments and quantitative LC-MS/MS metabolomics. Unlabeled phenylalanine or positional isomers cannot substitute-incorrect fragmentation patterns and chemical shifts invalidate tracer data. L-Phenylalanine (2-13C), CAS 136056-01-4, delivers: • ≥99 atom% 13C isotopic enrichment with ≥97% chemical purity (HPLC-verified) • Confirmed L-stereochemistry for native metabolic pathway tracking • High-purity solid form, argon-packed for stability. Bulk stock available for immediate global dispatch.

Molecular Formula C9H11NO2
Molecular Weight 166.18 g/mol
CAS No. 136056-01-4
Cat. No. B137108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine (2-13C)
CAS136056-01-4
Molecular FormulaC9H11NO2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1
InChIKeyCOLNVLDHVKWLRT-IDMPRHEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.05 g / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine (2-13C) Properties and Specifications


L-Phenylalanine (2-13C), with CAS number 136056-01-4, is an isotopically labeled form of the essential amino acid L-phenylalanine, wherein the carbon atom at the 2-position (α-carbon) is enriched with the stable isotope 13C. This compound is primarily utilized in advanced research applications including nuclear magnetic resonance (NMR) spectroscopy for protein structural biology, metabolic flux analysis via mass spectrometry, and as an internal standard in quantitative metabolomics . The isotopic labeling at the α-carbon provides a site-specific spectroscopic handle that enables precise tracking and analysis of phenylalanine in complex biological systems without altering its native biochemical properties .

Site-specific α-carbon 13C NMR probe for backbone dynamics studies
Stable isotope internal standard for MS-based metabolomics and flux analysis
Enantiomerically pure L-isomer for faithful metabolic tracing

Why L-Phenylalanine (2-13C) Cannot Be Substituted


Generic substitution of L-Phenylalanine (2-13C) with unlabeled L-phenylalanine or other 13C-labeled positional isomers (e.g., L-Phenylalanine-1-13C or L-Phenylalanine-3-13C) is not scientifically valid in applications requiring site-specific isotopic enrichment. Unlabeled phenylalanine (CAS 63-91-2) lacks the distinct mass shift (M+1) and unique NMR-active 13C nucleus necessary for tracer studies or structural assignments [1]. While other positional isomers are also 13C-labeled, their labeling at different carbon positions (e.g., carboxyl or β-carbon) leads to distinct fragmentation patterns in mass spectrometry and different chemical shift signatures in NMR, precluding their use as drop-in replacements for experiments optimized for the α-carbon signal [2]. This specificity dictates that procurement must be precise, based on the required labeling position and application-driven evidence as detailed below.

Unlabeled L-phenylalanine: lacks M+1 mass shift and 13C NMR signal, incompatible with tracer or internal standard requirements.
Positional 13C isomers (1-13C, 3-13C): distinct MS fragmentation and NMR chemical shifts preclude direct substitution in α-carbon-optimized protocols.
Racemic DL-Phe-2-13C: D-enantiomer introduces metabolic artifacts in protein synthesis and flux studies; L-isomer fidelity is essential.

L-Phenylalanine (2-13C) Procurement Evidence


Site-Specific 13C NMR Signal Enhancement

In 1D 13C NMR spectroscopy, the α-carbon (C2) signal of L-Phenylalanine (2-13C) is selectively and quantitatively enhanced due to its >99% isotopic enrichment, compared to the natural abundance 13C signal of ~1.1% for the same carbon in unlabeled phenylalanine. While L-Phenylalanine-1-13C and L-Phenylalanine-3-13C also provide enhanced signals at their respective labeled positions, L-Phenylalanine (2-13C) uniquely targets the chiral α-carbon, which is critical for studying backbone conformation in peptides and proteins . This site-specific enhancement allows for the assignment of this carbon in complex NMR spectra where it would otherwise be obscured by overlapping signals from other carbon atoms in the molecule or the biological matrix [1].

NMR Signal Enhancement
Class-level inference
~90-fold enhancement over natural abundance 13C
Enables α-carbon assignment in crowded protein spectra.
Solution-state NMR; enrichment context reported by supplier.
NMR Spectroscopy Structural Biology Protein Dynamics

Defined Mass Shift for Mass Spectrometry and Metabolic Tracing

L-Phenylalanine (2-13C) exhibits a precise mass shift of +1 Da relative to unlabeled L-phenylalanine due to the substitution of a single 12C atom with a 13C atom at the α-carbon [1]. This predictable mass difference is fundamental for its application as an internal standard in isotope dilution mass spectrometry and as a tracer in metabolic flux experiments. The M+1 shift enables its discrimination from the unlabeled analyte in complex biological matrices. In contrast, unlabeled phenylalanine has no mass shift (M+0), and compounds like L-Phenylalanine-1-13C, while also M+1, may produce different fragment ions in MS/MS experiments due to the label's location, affecting quantification if not properly matched to the analytical method .

Defined Mass Shift
Class-level inference
+1.0033 Da (M+1 vs M+0)
Supports reliable MS discrimination and quantification.
Monoisotopic mass; class-level attribution.
Metabolomics Isotope Dilution Mass Spectrometry Metabolic Flux Analysis

Retained Optical Activity and Chiral Fidelity

L-Phenylalanine (2-13C) maintains the native stereochemistry of the L-isomer, as confirmed by its specific optical rotation of [α]25/D -33.0° (c = 1 in H2O) . This is a critical differentiator from the racemic mixture DL-Phenylalanine-2-13C, which contains both L- and D-enantiomers. The D-enantiomer is not efficiently incorporated into mammalian proteins and may have distinct metabolic fates, potentially confounding results in studies of protein synthesis, transport, or metabolism [1]. Using the enantiomerically pure L-Phenylalanine (2-13C) ensures that the tracer faithfully mimics the behavior of endogenous phenylalanine in biological systems.

Optical Purity
Head-to-head
[α]25/D -33.0° (L) vs ~0° (racemate)
Confirms L-enantiomer fidelity for protein incorporation studies.
Head-to-head comparison; polarimetry conditions.
Chiral Purity Enantiomeric Specificity Protein Synthesis Pharmacokinetics

High Isotopic Enrichment Minimizes Spectral Dilution

Commercial specifications for L-Phenylalanine (2-13C) typically mandate a minimum isotopic enrichment of 99 atom % 13C at the designated position [1]. This high enrichment is crucial for minimizing spectral dilution from residual unlabeled molecules, which would otherwise reduce the signal-to-noise ratio in NMR experiments and create unwanted M+0 background in mass spectrometry assays. Lower-grade materials with isotopic enrichment of, for example, 95 atom % would contain a 5% population of unlabeled compound, leading to a corresponding reduction in analytical sensitivity and precision . This level of purity ensures maximal analytical performance and data quality.

Isotopic Enrichment
Specification review
≥99 atom % 13C vs 95% lower-spec
Minimizes unlabeled background; supports analytical sensitivity.
Vendor specification; data to verify.
Isotopic Purity NMR Sensitivity Mass Spectrometry Accuracy

HPLC-Verified Chemical and Chiral Purity

Reputable suppliers offer L-Phenylalanine (2-13C) with a minimum chemical purity of 97-98% as determined by HPLC, and chiral purity typically ≥98% (HPLC) to confirm enantiomeric excess . This is a key procurement consideration compared to generic or lower-grade sources where purity may be unspecified or lower. A purity difference of even 2-3% can significantly impact the accuracy of quantitative assays, especially in isotope dilution methods where the labeled internal standard must be free of impurities that could interfere with detection of the unlabeled analyte. For example, a specification of 98% purity (HPLC) for a Boc-protected derivative of this compound underscores the rigorous quality control applied to this product class .

HPLC Purity
Data to verify
≥97–98% (HPLC) vs unspecified grade
Supports quantitative assay reproducibility; purity to confirm.
Source-specific review recommended.
Purity HPLC QC Reproducibility

L-Phenylalanine (2-13C) Key Applications


Site-Specific NMR Probe for Protein Backbone Dynamics

In structural biology, L-Phenylalanine (2-13C) is uniquely suited for NMR studies focusing on the peptide backbone. The site-specific 13C enrichment at the α-carbon provides a singular, enhanced signal (as quantified in Section 3, Evidence 1) that can be used to measure backbone dihedral angles, probe conformational dynamics, and assign resonances in crowded spectra of large proteins or protein-ligand complexes. Its utility is further supported by its high isotopic and chemical purity (Evidence 4, 5), ensuring clean, interpretable spectra .

Internal Standard for Phenylalanine LC-MS/MS Quantification

For clinical metabolomics and pharmacokinetic studies, L-Phenylalanine (2-13C) serves as an ideal internal standard for the absolute quantification of phenylalanine in plasma, urine, and tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its +1 Da mass shift (Evidence 2) allows it to be distinguished from the endogenous analyte while co-eluting identically. The high chemical and chiral purity (Evidence 5) of the labeled standard minimizes interference and ensures the accuracy of the calibration curve, which is critical for diagnostic applications like newborn screening for phenylketonuria .

Enantiomerically Pure Tracer for Metabolic Flux Analysis

L-Phenylalanine (2-13C) is the preferred tracer for studies of protein synthesis and amino acid metabolism in mammalian cell culture and in vivo models. The confirmed L-stereochemistry (Evidence 3) ensures that the tracer follows the same metabolic pathways as endogenous phenylalanine, unlike a racemic mixture which contains a D-enantiomer with a divergent fate. The site-specific 13C label at the α-carbon can be tracked via GC-MS or LC-MS to measure its incorporation into proteins or conversion to downstream metabolites like tyrosine, providing accurate flux measurements [1].

Precursor for Site-Specific Peptide and Protein Labeling

Researchers employing solid-phase peptide synthesis or cell-based protein expression can utilize L-Phenylalanine (2-13C) to produce peptides and proteins with a precisely placed 13C label at the phenylalanine α-carbon. The high isotopic enrichment (Evidence 4) ensures that the final macromolecule has a strong, homogeneous NMR-active nucleus for structural or interaction studies. The high purity (Evidence 5) of the building block is essential for achieving high-yield synthesis and minimizing purification challenges [2].

Application
Selection Property
Validation Focus
NMR backbone dynamics studies
Site-specific α-carbon 13C enrichment
Signal resolution and backbone assignment
LC-MS/MS phenylalanine quantification in research biofluids
Defined +1 Da mass shift with isotopic purity
Co-elution and matrix effect control
Metabolic flux analysis in cell models
L-enantiomer fidelity (optical rotation)
Tracer incorporation without D-isomer artifacts
Site-specific peptide/protein labeling
High chemical purity and isotopic enrichment
Yield and homogeneity of labeled product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
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